4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid
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Overview
Description
4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid typically involves multiple steps of organic synthesis. The process requires precise reaction conditions and the use of specific reagents to achieve the desired product. Industrial production methods may involve large-scale synthesis with stringent purity controls to ensure the quality of the final product .
Chemical Reactions Analysis
4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid can be compared with other similar compounds, such as:
- 4-(3,4,5-Trimethoxycinnamoyl)-1-piperazineacetic acid ethyl ester maleate
- Ethyl 2-[4-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate
These compounds share structural similarities but may differ in their specific chemical properties and applications .
Properties
IUPAC Name |
but-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6.C4H4O4/c1-27-18-5-7-19(8-6-18)31-22(26)16-25-11-9-24(10-12-25)15-17-13-20(28-2)23(30-4)21(14-17)29-3;5-3(6)1-2-4(7)8/h5-8,13-14H,9-12,15-16H2,1-4H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYRBCKLAPYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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